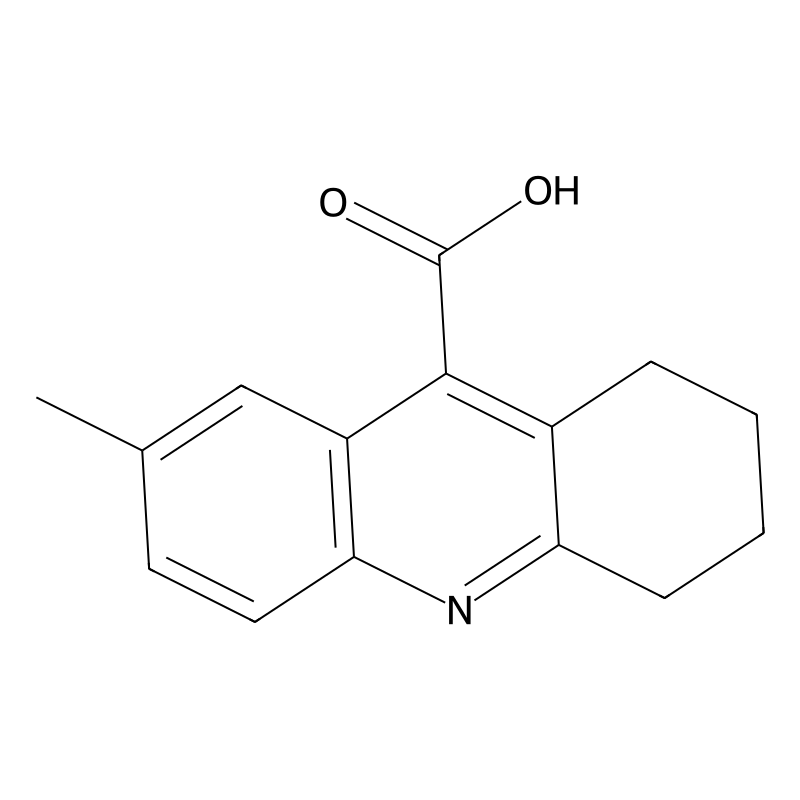

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetylcholinesterase (AChE) Inhibitors

Acridine derivatives have been investigated for their ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are of interest in the treatment of Alzheimer's disease and other neurodegenerative conditions. While there is no direct research on 7-MTHACA, it's possible it could be studied for its AChE inhibitory properties due to the shared structural features with other AChE inhibitors PubChem, 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, CID 752870: .

Antimicrobial Activity

Some acridine derivatives exhibit antimicrobial activity against bacteria and fungi. Research on other acridines suggests they may function by disrupting microbial cell membranes. However, more research is needed to determine if 7-MTHACA possesses similar properties National Center for Biotechnology Information, PubChem substance information on 1,2,3,4-Tetrahydroacridine-9-carboxylic acid, CID 96891.

Other Potential Applications

The presence of the carboxylic acid group in 7-MTHACA suggests potential for further functionalization, which could lead to exploration in other areas of scientific research. This is purely speculative at this point and would require further investigation.

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol. This compound belongs to the class of tetrahydroacridines, characterized by a bicyclic structure featuring an acridine moiety. The presence of a carboxylic acid group at the 9-position and a methyl group at the 7-position distinguishes it from other similar compounds. Its structural configuration contributes to its potential biological activities and applications in various fields of research .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Amidation: Reaction with amines to form amides, which can enhance its biological activity.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry and drug development .

Research indicates that 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems, particularly in relation to cognitive functions. The compound has shown promise in enhancing memory and learning processes in preclinical studies. Additionally, it may possess antioxidant properties, contributing to its therapeutic potential in neurodegenerative diseases .

The synthesis of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate aromatic precursors and undergoing cyclization to form the tetrahydroacridine core.

- Functionalization: Introducing the carboxylic acid group through oxidation or other functional group transformations.

- Methylation: Using methylating agents to introduce the methyl group at the 7-position.

These synthetic pathways are crucial for producing the compound in sufficient purity and yield for research purposes .

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications:

- Pharmaceutical Research: Investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

- Chemical Biology: Utilized as a probe in studies related to neurotransmission and cognitive function.

- Material Science: Explored for its properties in developing novel materials with specific electronic or optical characteristics .

Interaction studies involving 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid focus on its binding affinity with various biological targets. These include:

- Receptors: Investigating how the compound interacts with neurotransmitter receptors (e.g., acetylcholine receptors).

- Enzymes: Assessing its role as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism.

Such studies provide insights into the mechanism of action and therapeutic potential of the compound in neurological contexts .

Several compounds share structural similarities with 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroacridine | Lacks carboxylic acid group | Primarily studied for its role as a precursor in synthesis |

| 9-Aminoacridine | Contains an amino group at position 9 | Known for antimicrobial properties |

| 1-Methyl-1H-pyrido[3,4-b]indole | Different bicyclic structure | Exhibits distinct pharmacological activities |

The uniqueness of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid lies in its specific combination of functional groups and structural configuration that contribute to its distinct biological activities and applications .

Classical Cyclocondensation Approaches

The synthesis of 7-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid relies heavily on established cyclocondensation methodologies that have been refined over decades of synthetic organic chemistry research [1]. The Pfitzinger reaction represents one of the most fundamental approaches for constructing the tetrahydroacridine-9-carboxylic acid framework, involving the condensation of appropriately substituted isatins with cyclic ketones under basic conditions [2] [3]. This classical methodology provides a reliable route to 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, which can subsequently be reduced to yield the desired tetrahydroacridine products [2].

The Pfitzinger condensation typically employs potassium hydroxide in aqueous ethanol as the reaction medium, with reaction temperatures maintained between 120-140°C for 2-4 hours [2] [3]. However, traditional Pfitzinger conditions often encounter difficulties when applied to certain diketone substrates, particularly 1,3-cyclohexanedione, due to the formation of extensive resin-like byproducts that complicate product isolation [2]. Modified acidic conditions have been developed to address these limitations, providing improved synthetic protocols for tetrahydroacridine-9-carboxylic acid derivatives that cannot be accessed through conventional basic Pfitzinger reactions [2].

The Bernthsen acridine synthesis offers an alternative classical approach, involving the zinc chloride-catalyzed condensation of diphenylamine with carboxylic acids at elevated temperatures of 180-200°C [1] [4]. This methodology enables the direct introduction of carboxylic acid functionality at the 9-position while maintaining compatibility with various substitution patterns on the acridine ring system [1] [4]. The reaction proceeds through an initial acylation step followed by intramolecular cyclization, yielding 9-substituted acridines with yields typically ranging from 60-80% [4].

Table 2.1: Classical Cyclocondensation Methods for Tetrahydroacridine-9-carboxylic Acid Synthesis

| Method | Temperature (°C) | Time (hours) | Catalyst/Reagent | Yield (%) | Substrate |

|---|---|---|---|---|---|

| Bernthsen Synthesis | 180-200 | 6-12 | Zinc chloride | 60-80 | Diphenylamine + Carboxylic acid |

| Pfitzinger Reaction | 120-140 | 2-4 | Potassium hydroxide/Ethanol | 70-85 | Isatin + Cyclohexanone |

| Friedlander Synthesis | 120 | 2-3 | Anthranilic acid salt | 65-75 | Anthranilic acid + Cyclohexenone |

Modern Catalytic Strategies for Ring Formation

Contemporary synthetic approaches to 7-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid have embraced advanced catalytic methodologies that offer improved efficiency, selectivity, and environmental sustainability [5] [6]. Phosphorus oxychloride-mediated cyclodehydration has emerged as a particularly effective strategy for constructing tetrahydroacridine frameworks, enabling the synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives through controlled cyclization of appropriately substituted anthranilic acid precursors with cyclohexanone [5].

The phosphorus oxychloride-mediated approach operates at moderate temperatures of approximately 100°C and achieves yields of 85-91% within 4 hours of reaction time [5]. This methodology demonstrates superior efficiency compared to classical approaches and provides excellent control over regioselectivity during ring formation [5]. The resulting 9-chloro derivatives serve as versatile intermediates for subsequent functionalization reactions, including nucleophilic substitution to introduce carboxylic acid functionality [5].

Microwave-assisted synthesis has revolutionized the preparation of acridine derivatives by dramatically reducing reaction times while maintaining high yields [7] [6]. Barium chloride has been identified as an effective Lewis acid catalyst for the microwave-promoted cyclocondensation of diphenylamine with aromatic acids, achieving yields of 80-90% within 1-3 hours at temperatures of 80-120°C [7]. The microwave methodology offers significant advantages in terms of reaction rate enhancement and improved selectivity compared to conventional thermal heating methods [7].

Advanced metal-catalyzed approaches have been developed utilizing specialized porphyrazine complexes as highly active catalysts for acridine synthesis [6]. The acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst [Zinc(tetrapyridinoporphyrazine-acetic acid)]Chloride demonstrates exceptional catalytic activity for the solvent-free synthesis of 1,8-dioxodecahydroacridine derivatives [6]. This heterogeneous catalyst operates at 80°C with catalyst loadings as low as 5 milligrams, achieving yields of 90-95% within 0.5-1 hours [6].

Table 2.2: Modern Catalytic Strategies for Acridine Ring Formation

| Method | Temperature (°C) | Time (hours) | Catalyst/Reagent | Yield (%) | Special Features |

|---|---|---|---|---|---|

| Phosphorus oxychloride Cyclization | 100 | 4 | Phosphorus oxychloride | 85-91 | High regioselectivity |

| Microwave-assisted Synthesis | 80-120 | 1-3 | Barium chloride | 80-90 | Rapid reaction rates |

| Zinc Porphyrazine Catalysis | 80 | 0.5-1 | [Zinc(tetrapyridinoporphyrazine-acetic acid)]Chloride | 90-95 | Solvent-free conditions |

Functionalization at the 9-Position Carboxylic Acid Group

The carboxylic acid functionality at the 9-position of the tetrahydroacridine framework provides a versatile handle for structural modification and derivatization [8] [9] [10]. Direct functionalization of the carboxylic acid group enables access to a diverse array of derivatives including esters, amides, and other carboxyl-derived functional groups that can modulate the physicochemical properties of the parent compound [8] [10].

Esterification reactions represent one of the most straightforward approaches for carboxylic acid functionalization, typically employing coupling reagents such as dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine [10]. These reactions proceed under mild conditions at room temperature over 12-24 hours, achieving yields of 70-85% in dichloromethane or dimethylformamide solvents [10]. Alternative esterification protocols utilize activated intermediates such as acid chlorides, which can be prepared through treatment of the carboxylic acid with thionyl chloride or oxalyl chloride [10].

Amide formation provides another important avenue for functionalization, commonly achieved through the use of carbonyldiimidazole as an activating agent [10]. The reaction proceeds through initial formation of an imidazolide intermediate, followed by nucleophilic attack by the desired amine to yield the corresponding amide product [10]. Reaction conditions typically involve heating at 50-80°C for 6-12 hours in dichloromethane or toluene, with yields ranging from 75-90% [10].

Weinreb amide formation represents a specialized functionalization approach that enables subsequent conversion to ketones or aldehydes through treatment with organometallic reagents [8]. The reaction with N,O-dimethylhydroxylamine proceeds under mild conditions at room temperature to 50°C over 4-8 hours, achieving yields of 80-90% in dichloromethane or tetrahydrofuran solvents [8].

Table 2.3: Functionalization Reactions at the 9-Position Carboxylic Acid Group

| Functionalization Type | Reagent | Conditions | Yield (%) | Solvent |

|---|---|---|---|---|

| Carboxylic acid esterification | Alcohol + Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Room temperature, 12-24h | 70-85 | Dichloromethane/Dimethylformamide |

| Amide formation | Amine + Carbonyldiimidazole | 50-80°C, 6-12h | 75-90 | Dichloromethane/Toluene |

| Chloride activation | Thionyl chloride or Oxalyl chloride | 0-25°C, 2-4h | 85-95 | Neat/Dichloromethane |

| Weinreb amide formation | N,O-dimethylhydroxylamine | Room temperature-50°C, 4-8h | 80-90 | Dichloromethane/Tetrahydrofuran |

Optimization of Methyl Substitution at the 7-Position

The introduction and optimization of methyl substitution at the 7-position of the tetrahydroacridine framework requires careful consideration of synthetic timing and methodology selection [11] [12] [4]. Methyl substitution can be achieved through various approaches, including direct methylation of pre-formed acridine derivatives or incorporation of methylated building blocks during the initial ring formation process [11] [12].

Direct methylation approaches typically utilize methylating agents such as methyl iodide or dimethyl sulfate in the presence of strong bases [4]. These reactions require elevated temperatures of 80-120°C and extended reaction times of 4-8 hours to achieve satisfactory yields of 60-80% [4]. The choice of solvent significantly influences reaction efficiency, with chloroform and dimethylformamide providing optimal results for most methylation protocols [4].

Alternative strategies involve the use of methylated starting materials during the initial cyclocondensation process [12]. This approach offers advantages in terms of regioselectivity and overall synthetic efficiency, as the methyl substituent is incorporated during ring formation rather than through subsequent functionalization [12]. Methylated anthranilic acid derivatives serve as particularly useful precursors for this approach, enabling direct access to 7-methylated tetrahydroacridine products [12].

The optimization of methyl substitution also encompasses considerations of reaction conditions and catalyst selection [11]. Acridinium ester derivatives with methyl substitution at various positions demonstrate altered chemiluminescent properties, with methyl groups at the 2-, 2,7-, and 2,3,6,7-positions shifting optimal performance conditions from neutral to alkaline environments [11]. These findings highlight the importance of substitution pattern optimization for specific applications [11].

Table 2.4: Optimization Parameters for 7-Position Methyl Substitution

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | Higher temperature increases rate but may reduce selectivity |

| Reaction time | 4-8 hours | Longer time increases conversion |

| Methylating agent concentration | 1.2-2.0 equivalents | Excess methylating agent improves conversion |

| Base concentration | 1.5-3.0 equivalents | Strong base essential for deprotonation |

| Solvent selection | Chloroform/Dimethylformamide | Aprotic solvents provide superior results |